
(2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid involves exploiting the carbazole and 1,3,4-oxadiazole pharmacophores to obtain novel derivatives. Two synthesis pathways are highlighted, one involving the treatment with methanol and hydrazine hydrate followed by reaction with acyl chlorides and phosphorus oxychloride, and another starting from the reaction with isoniazid in the presence of phosphorus oxychloride (Bordei Telehoiu et al., 2020).
Molecular Structure Analysis
The molecular structure of the synthesized compounds is characterized by various spectroscopic methods including IR, 1H-NMR, and 13C-NMR. These compounds are evaluated for their drug-like properties, indicating their potential for further research and development (Bordei Telehoiu et al., 2020).
Chemical Reactions and Properties
The synthesized compounds based on (2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid exhibit a variety of reactions and properties, including antimicrobial and anti-biofilm activities, particularly against E. coli and P. aeruginosa. These compounds do not induce cytotoxicity at concentrations lower than 100 μg/mL, which highlights their potential as antimicrobial agents (Bordei Telehoiu et al., 2020).
Physical Properties Analysis
The physical properties of (2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid derivatives are characterized by their good solubility in common organic solvents, thermal stability, and specific optical properties. These properties are essential for their application in various fields, indicating their versatility and potential for further exploration (Hwang & Chen, 2001).
Chemical Properties Analysis
The chemical properties, including the reaction mechanisms, regioselectivity, and the formation of specific derivatives through reactions such as acylation, oximation, and esterification, are significant. These reactions enable the production of various derivatives with potential application in fields such as photoinitiation and antimicrobial activity (Xie Chuan, 2008).
Wissenschaftliche Forschungsanwendungen
Sorption and Environmental Remediation
Research on compounds similar to "(2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid" has shown their interactions with soil and organic matter. For instance, studies on phenoxy herbicides, which share structural similarities with carbazoles, reveal significant sorption to soil organic matter and minerals. This implies potential environmental applications of carbazole derivatives in soil remediation, pollutant adsorption, and understanding the environmental fate of such compounds (Werner, Garratt, & Pigott, 2012).
Organic Electronics and Light Emitting Applications
Carbazole derivatives, particularly those with donor-acceptor structures, have shown promise in organic electronics, including organic light-emitting diodes (OLEDs). The unique electronic properties of carbazole-based materials, due to their conjugated systems and ability to transport charges, make them suitable for applications in light-emitting devices and as host materials in phosphorescent OLEDs. This area of research opens up possibilities for the use of "(2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid" in the development of advanced electronic materials (Ledwon, 2019).
Biotechnological Applications
In the realm of biotechnology, carboxylic acids, including those related to carbazole compounds, are explored for their potential in producing biorenewable chemicals. Carboxylic acids can serve as precursors for various industrially significant chemicals, suggesting that carbazole-based carboxylic acids could be valuable in green chemistry and biotechnological applications. This includes the production of bio-based polymers, solvents, and other chemicals through fermentation and enzymatic processes (Gao, Ma, & Xu, 2011).
Synthesis and Chemical Reactivity
The synthesis and reactivity of carbazole derivatives, including those with complex structures like "(2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid", have been a subject of extensive research. These studies contribute to the understanding of their chemical properties, reactivity, and potential applications in synthesizing new materials and compounds with desired functionalities. The synthesis routes and chemical transformations of carbazoles are crucial for developing novel pharmaceuticals, agrochemicals, and materials science applications (Aggarwal, Sushmita, & Verma, 2019).
Eigenschaften
IUPAC Name |
(2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXBGTOOZJQSKH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349877 | |
| Record name | (+)-carprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid | |
CAS RN |
52263-84-0 | |
| Record name | (+)-carprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



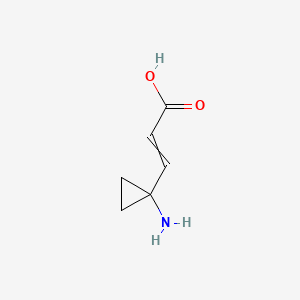
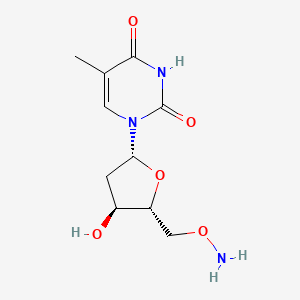
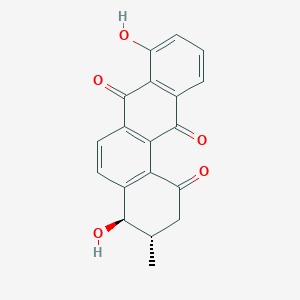

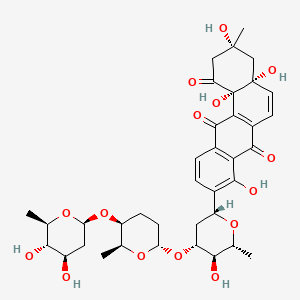
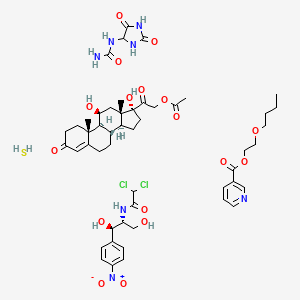

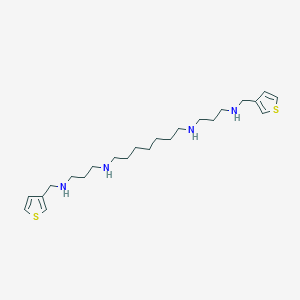
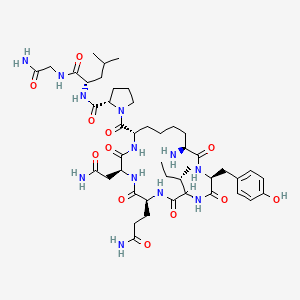


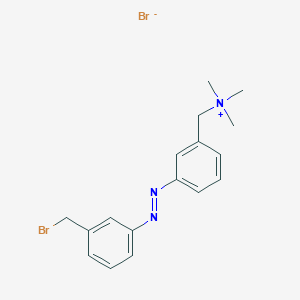
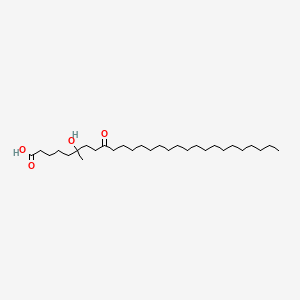
![21-Hydroxy-3-(4-hydroxyphenyl)-3,3a,6,7,8,9,10,11,12,13,14,15-dodecahydro-4H-1,16-etheno-5,15-(propanoazenoethanylylidene)furo[3,4-l][1,5,10]triazacyclohexadecin-4-one](/img/structure/B1213967.png)